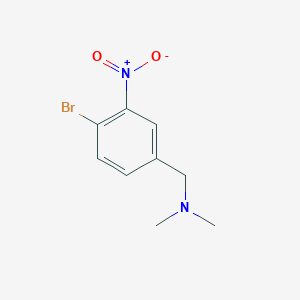

N,N-Dimethyl 4-bromo-3-nitrobenzylamine

説明

N,N-Dimethyl 4-bromo-3-nitrobenzylamine (CAS 1414029-51-8) is a halogenated aromatic amine derivative with a nitro group at the 3-position and a bromine atom at the 4-position of the benzylamine backbone. Its molecular formula is C₉H₁₀BrN₂O₂, and it is synthesized via a nucleophilic substitution reaction between 4-bromo-3-nitrobenzyl bromide and dimethylamine hydrochloride in methylene chloride, using triethylamine as an acid-binding agent. The optimized reaction conditions (30°C, 30 minutes) yield the product at 94.7% efficiency . This compound serves as a critical intermediate in pharmaceuticals, agrochemicals, and specialty chemicals due to its electron-deficient aromatic ring, which facilitates further functionalization .

特性

IUPAC Name |

1-(4-bromo-3-nitrophenyl)-N,N-dimethylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O2/c1-11(2)6-7-3-4-8(10)9(5-7)12(13)14/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIYYEEOESKIGRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CC(=C(C=C1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N,N-Dimethyl 4-bromo-3-nitrobenzylamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research landscape.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C9H10BrN2O2

- Molecular Weight : 251.09 g/mol

- CAS Number : 720606

The compound features a bromo and nitro group on the benzylamine backbone, which may influence its biological activity.

The biological activity of this compound may be attributed to its ability to inhibit specific enzymes or pathways involved in tumor growth. For example, compounds with nitro groups are often implicated in the modulation of cellular signaling pathways related to proliferation and apoptosis.

3. Antimicrobial Properties

Similar compounds have been evaluated for antimicrobial activity. Some studies suggest that nitro-substituted anilines can exhibit antibacterial properties against a range of pathogens. The mechanism typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Table 1: Summary of Biological Activity Studies on Related Compounds

| Compound Name | Activity Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| Nitroaniline Derivative A | Antitumor | 0.64 | |

| Nitroaniline Derivative B | Antibacterial | 5.0 | |

| N,N-Dimethyl Analog | Antitumor | TBD |

Future Directions

Further research is warranted to explore the specific biological activities of this compound. Key areas for investigation include:

- In vitro and In vivo Studies : Conducting detailed pharmacological studies to determine the compound's efficacy against various cancer cell lines and microbial strains.

- Mechanistic Studies : Elucidating the specific biochemical pathways affected by this compound could provide insights into its therapeutic potential.

- Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure influence biological activity will be crucial for optimizing efficacy.

類似化合物との比較

Substituent Effects on Electronic and Steric Properties

The reactivity and applications of N,N-dimethyl-substituted aromatic amines depend heavily on the electronic and steric effects of substituents. Below is a comparative analysis with key analogs:

Key Observations :

- Electron-Withdrawing Groups (EWGs): The nitro group (NO₂) in the target compound increases electrophilicity at the aromatic ring, making it more reactive in nucleophilic aromatic substitution (SNAr) compared to analogs with weaker EWGs like fluorine (F) or trifluoromethyl (CF₃) .

- Steric Effects : N,N-Dimethyl groups introduce steric hindrance, which can reduce reactivity in bulky electrophiles. For example, N,N-dimethylhydroxylamine derivatives exhibit lower reactivity than their N-methyl counterparts due to steric inhibition .

- Lipophilicity : The trifluoromethyl group in 4-bromo-N,N-dimethyl-3-(trifluoromethyl)aniline enhances lipophilicity, making it suitable for agrochemical formulations .

準備方法

Direct Nucleophilic Substitution on Nitro-Substituted Aromatic Precursors

Method Overview:

This approach involves the nucleophilic substitution of a suitable aromatic halide precursor, typically a nitro-substituted benzyl bromide, with dimethylamine.

- Starting Material: 4-bromo-3-nitrobenzyl bromide, synthesized via nitration and bromination of benzyl derivatives.

- Reaction Conditions:

- The aromatic bromide is dissolved in an aprotic solvent such as acetonitrile or dimethylformamide (DMF).

- Excess dimethylamine (either gaseous or in solution) is introduced under controlled temperature conditions (usually 0–25°C).

- The reaction mixture is stirred for 12–24 hours to ensure complete substitution.

- Post-Reaction Processing:

- The mixture is washed with water to remove residual amines.

- Organic layers are dried over anhydrous sodium sulfate.

- The product is purified via recrystallization or chromatography.

Research Findings & Data:

Patents indicate that maintaining the molar ratio of dimethylamine slightly in excess (1.2–1.5 equivalents) improves yield and minimizes side reactions. Typical yields range from 85–94% with high purity.

Reduction of Nitro-Substituted Precursors

Method Overview:

This method synthesizes the nitrobenzylamine intermediate first, followed by methylation.

- Step 1: Synthesis of 4-bromo-3-nitrobenzylamine via nitration of 4-bromo-3-methylbenzylamine.

- Step 2: Methylation of the amine using formaldehyde or methyl iodide in the presence of a base, such as potassium carbonate.

- Nitration is performed under controlled temperature (0–5°C) with a mixture of nitric acid and sulfuric acid.

- The methylation step occurs in polar aprotic solvents like acetone or acetonitrile at room temperature.

- Yields of the methylated product are typically high (>90%) when reaction parameters are optimized.

Reduction of Nitro Group Followed by Methylation

Method Overview:

This involves the reduction of the nitro group to an amine, then methylation to form the target compound.

- Step 1: Reduction of 4-bromo-3-nitrobenzyl derivatives using catalytic hydrogenation (Pd/C catalyst) under hydrogen atmosphere.

- Step 2: Methylation of the resulting amine with methylating agents such as methyl iodide or dimethyl sulfate.

- Catalytic hydrogenation proceeds efficiently at 25–50°C, with yields exceeding 90%.

- Methylation is performed under mild conditions, with high selectivity for N,N-dimethylation.

Preparation via Multi-Step Aromatic Functionalization

Method Overview:

A more complex route involves stepwise substitution:

- Bromination of benzene to form 4-bromobenzene.

- Nitration to introduce the nitro group at the 3-position.

- Conversion to benzyl derivatives.

- Subsequent methylation and amination steps.

- This route offers high control over substitution patterns but is less efficient for large-scale production due to multiple steps.

- Yields are generally high (>80%) but involve longer reaction times and purification steps.

Data Table Summarizing Preparation Methods

| Method | Key Reagents | Solvent | Reaction Conditions | Typical Yield | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Nucleophilic substitution | 4-bromo-3-nitrobenzyl bromide + dimethylamine | Acetonitrile/DMF | 0–25°C, 12–24h | 85–94% | Simple, direct | Requires pure precursor |

| Nitro reduction + methylation | Nitrobenzyl derivative + formaldehyde/methyl iodide | Acetone/Acetonitrile | Room temp, mild | >90% | High selectivity | Multi-step process |

| Catalytic hydrogenation | Nitrobenzyl compound + H₂/Pd-C | Hydrogen atmosphere | 25–50°C | >90% | Efficient reduction | Requires hydrogen setup |

| Aromatic functionalization | Multi-step aromatic synthesis | Various | Controlled nitration/bromination | 80–90% | Precise substitution | Lengthy process |

Notes and Research Insights

Control of Side Reactions:

Managing molar ratios of reactants, especially dimethylamine, is crucial. Excess amine can lead to over-alkylation or formation of impurities such as bis(4-nitrobenzyl)-dimethylammonium salts.Impurity Formation & Purification:

The formation of impurities like bis(4-nitrobenzyl)-dimethylammonium bromide is minimized by controlling reaction parameters, especially the molar percentage of nitrobenzyl bromide relative to dimethylamine, typically kept below 7% molar ratio.Industrial Considerations: The most scalable method involves direct nucleophilic substitution with controlled addition of nitrobenzyl bromide in the presence of excess dimethylamine, followed by purification through crystallization.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N,N-Dimethyl 4-bromo-3-nitrobenzylamine, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves sequential functionalization of benzylamine derivatives. A plausible route includes bromination and nitration of N,N-dimethylbenzylamine followed by purification via column chromatography. Key steps include controlling reaction temperature (e.g., <0°C for nitration to avoid over-oxidation) and using anhydrous solvents to prevent hydrolysis. Characterization via -NMR and LC-MS is critical to confirm regioselectivity and purity .

- Data Support : Evidence from similar compounds (e.g., N-(4-Bromo-3-nitrophenyl)-N,N-dimethylamine) suggests that nitro groups at the meta position and bromine at the para position are stabilized by electron-withdrawing effects, which can guide synthetic route selection .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data interpretation be approached?

- Methodology : Use -NMR to identify methyl groups (singlet at ~2.2–2.5 ppm for N,N-dimethyl) and aromatic protons (split patterns due to nitro and bromine substituents). LC-MS with electrospray ionization (ESI) confirms molecular weight (expected m/z: ~245.077 for [M+H]). IR spectroscopy can validate nitro group absorption at ~1520 cm .

- Contradiction Handling : If NMR signals overlap (e.g., aromatic protons), employ 2D techniques like COSY or HSQC to resolve assignments .

Q. How can purification protocols be optimized to isolate high-purity this compound from reaction mixtures?

- Methodology : Use gradient elution in flash chromatography (e.g., hexane/ethyl acetate) to separate polar nitro-containing byproducts. Recrystallization from ethanol/water mixtures can improve purity. Monitor fractions via TLC (R ~0.3–0.4 in 3:1 hexane:EtOAc) .

Advanced Research Questions

Q. How can computational methods guide the design of biocatalysts or ligands incorporating this compound?

- Methodology : Perform density functional theory (DFT) calculations to analyze frontier molecular orbitals (HOMO-LUMO gaps) and predict reactivity in catalytic cycles. For example, the nitro group’s electron-withdrawing nature may lower the LUMO energy, facilitating nucleophilic attacks in Diels-Alder reactions. Molecular docking can assess binding affinity in enzyme-substrate complexes .

- Case Study : In biocatalyst design for cycloadditions, computational theozymes have been used to position hydrogen-bonding residues (e.g., Tyr, Gln) near substrates, improving transition-state stabilization .

Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions, and how can intermediates be trapped for analysis?

- Methodology : Investigate Suzuki-Miyaura coupling using Pd catalysts. Bromine at the para position facilitates oxidative addition, while the nitro group may deactivate the ring toward electrophilic substitution. Use in situ IR or -NMR (if fluorine tags are added) to monitor intermediates. Quench reactions at low temperatures to isolate Pd-aryl intermediates .

- Contradiction Analysis : Conflicting reports on nitro group stability under coupling conditions require controlled experiments (e.g., varying bases or ligands like SPhos) to optimize yields .

Q. How do solvent effects and substituent electronic properties influence the compound’s UV-Vis and fluorescence spectra?

- Methodology : Measure UV-Vis spectra in polar (e.g., DMSO) vs. nonpolar solvents (e.g., toluene). The nitro group’s strong electron-withdrawing effect red-shifts absorption maxima. Fluorescence quenching in polar solvents may arise from charge-transfer interactions. Time-resolved spectroscopy can differentiate static vs. dynamic quenching mechanisms .

- Data Interpretation : Compare experimental spectra with TD-DFT simulations to validate electronic transitions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。